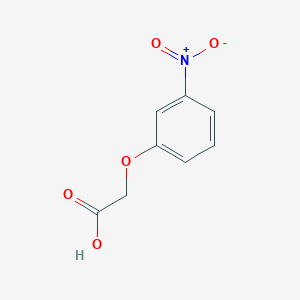

(3-Nitrophenoxy)acetic acid

Vue d'ensemble

Description

(3-Nitrophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193418. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(3-Nitrophenoxy)acetic acid, also known by its CAS number 36304-45-7, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields, particularly in plant growth regulation and medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group attached to an acetic acid moiety. Its molecular formula is , with a molecular weight of 197.15 g/mol. The compound exhibits functional groups that contribute to its biological activity, particularly the nitro group which is known to enhance the reactivity of aromatic compounds.

1. Plant Growth Regulation

One of the primary applications of this compound is in plant growth regulation. It functions by disrupting hormonal balance and inhibiting cell growth in target plants, leading to reduced development and growth inhibition. This property makes it a useful herbicide in agricultural practices, particularly for controlling unwanted vegetation without severely affecting crops .

2. Antimicrobial Properties

Recent studies have indicated that derivatives of nitrophenoxy compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . These findings suggest that this compound and its derivatives may serve as potential leads for developing new antimicrobial agents.

Case Studies

- Inhibition of Tumor Cell Lines

- Antioxidant Activity

Table: Biological Activities of this compound Derivatives

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 4 | |

| Compound B | Cytotoxicity | 16 | |

| Compound C | Antioxidant | Varies |

The biological activity of this compound can be attributed to several mechanisms:

- Hormonal Disruption : By mimicking natural plant hormones, it interferes with their signaling pathways, leading to altered growth patterns.

- Reactive Oxygen Species (ROS) Modulation : The presence of the nitro group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative damage in cells.

Applications De Recherche Scientifique

Pharmacological Applications

Antibacterial and Antitubercular Activity

One of the most notable applications of (3-nitrophenoxy)acetic acid derivatives is their potential as antitubercular agents. A study synthesized a series of compounds based on this scaffold and evaluated their efficacy against Mycobacterium tuberculosis strains. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against both sensitive and rifampicin-resistant strains, indicating strong antitubercular activity .

Table 1: Antitubercular Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | H37Rv, Rifampicin-resistant |

| 3e | 64 | H37Rv |

| 3d | 16 | H37Rv |

Anticancer Properties

Research has also indicated that this compound derivatives can inhibit various tumor cell lines. In vitro studies demonstrated selective cytotoxicity against specific cancer types, suggesting potential for development as anticancer agents .

Agricultural Applications

Herbicidal Activity

This compound has been utilized as an effective herbicide. It functions by inhibiting the growth of unwanted plants in agricultural fields and non-crop areas. The compound disrupts key biological processes in plants, leading to their death while being less harmful to crops .

Table 2: Herbicidal Efficacy of this compound

| Application Type | Target Species | Efficacy |

|---|---|---|

| Herbicide | Various weeds | High efficacy |

Material Science Applications

Synthesis of Functional Materials

The compound has been explored in the synthesis of novel materials with specific functional properties. For instance, it serves as a precursor for creating polymers with enhanced mechanical and thermal properties, which are applicable in various industrial sectors .

Case Studies

Case Study 1: Antitubercular Screening

In a comprehensive screening of this compound derivatives, researchers identified several compounds that exhibited significant activity against both drug-sensitive and resistant strains of M. tuberculosis. The study emphasized the importance of structural modifications to enhance efficacy and reduce toxicity .

Case Study 2: Herbicide Development

A field study demonstrated the effectiveness of this compound as a herbicide in controlling specific weed species without adversely affecting crop yield. This study highlighted its potential role in sustainable agriculture practices .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group (-NO₂) at the 3-position undergoes reduction to form an amine (-NH₂), a reaction critical in synthesizing bioactive intermediates.

Key Note : Catalytic hydrogenation offers higher selectivity, while Fe/HCl is cost-effective for bulk reactions. The amine product serves as a precursor for azo dyes or pharmaceutical intermediates .

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the benzene ring for nucleophilic substitution, typically at the ortho and para positions relative to the nitro group.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Hydroxide | NaOH (10%), H₂O, 100°C | 3-Nitrophenol + glycolic acid | 60–75% |

| Amines | Pyridine, DMF, 120°C | N-Substituted phenoxyacetamides | 40–55% |

Limitation : Steric hindrance from the acetic acid moiety reduces substitution rates compared to unsubstituted nitrobenzene derivatives .

Esterification and Amidation

The carboxylic acid group participates in standard acyl transfer reactions.

Optimization : Esterification yields exceed 85% under acidic conditions, while amidation requires prior activation of the carboxyl group .

Oxidative Degradation

The ether bond is susceptible to oxidative cleavage under strong conditions.

| Oxidizing Agent | Conditions | Products | Byproducts |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 3-Nitrophenol + oxalic acid | CO₂, MnO₂ |

| H₂O₂/Fe²⁺ | pH 3, 50°C | 3-Nitrophenol + CO₂ | Fe³⁺, H₂O |

Environmental Relevance : These pathways are critical in wastewater treatment strategies for nitroaromatic contaminants .

Photochemical Reactions

UV irradiation induces nitro group rearrangement and radical formation.

| Light Source | Solvent | Primary Product | Secondary Pathways |

|---|---|---|---|

| UV-C (254 nm) | Acetonitrile | 3-Nitrosophenoxy radical | Dimerization → Biphenyl derivatives |

Caution : Photodegradation complicates storage; amber glass containers are recommended .

Decarboxylation

Thermal decarboxylation occurs under basic or high-temperature conditions.

| Conditions | Temperature | Product | Mechanism |

|---|---|---|---|

| NaOH (5%), Δ | 150°C | 3-Nitrophenoxy methane | Base-assisted CO₂ elimination |

| Cu powder, quinoline | 200°C | 3-Nitrophenoxy methane | Radical-mediated pathway |

Utility : Decarboxylation streamlines the synthesis of nitroaryl ethers for agrochemicals .

Propriétés

IUPAC Name |

2-(3-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRRQAASFDGMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172091 | |

| Record name | (3-Nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-88-2 | |

| Record name | 2-(3-Nitrophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Nitrophenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1878-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-nitrophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Nitrophenoxyacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ9BQ6C998 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes m-nitrophenoxyacetic acid useful in radiation chemistry?

A1: Research indicates that m-nitrophenoxyacetic acid demonstrates potential as a chemical dosimeter for measuring radiation doses. [] This means its color changes proportionally to the amount of radiation it's exposed to, eliminating the need for additional chemical processing. This property makes it valuable for quantifying radiation exposure.

Q2: Has m-nitrophenoxyacetic acid been studied in any complex formations?

A2: Yes, researchers have investigated the inclusion complex formed between m-nitrophenoxyacetic acid and β-cyclodextrin. [] This type of complexation is relevant for drug delivery systems, as it can improve the solubility and bioavailability of compounds.

Q3: Are there any known interactions between m-nitrophenoxyacetic acid and other chemical compounds when exposed to radiation?

A3: Research shows that when para-aminobenzoic acid (PABA) is irradiated with X-rays in an aqueous solution containing m-nitrophenoxyacetic acid, the PABA degrades into 3-hydroxy-4-aminobenzoic acid. [] The presence of m-nitrophenoxyacetic acid does not appear to impact the PABA breakdown, but this highlights the potential for complex chemical reactions in irradiated solutions containing multiple compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.